molecular formula C23H25N5O4S B11324125 N-(4-{[2-Methyl-6-(pyrrolidin-1-YL)pyrimidin-4-YL]amino}phenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

N-(4-{[2-Methyl-6-(pyrrolidin-1-YL)pyrimidin-4-YL]amino}phenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

Cat. No.: B11324125
M. Wt: 467.5 g/mol
InChI Key: FXAKAMFGDPDWJO-UHFFFAOYSA-N
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Description

N-(4-{[2-Methyl-6-(pyrrolidin-1-YL)pyrimidin-4-YL]amino}phenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a complex organic compound that features a pyrimidine ring, a pyrrolidine ring, and a benzodioxine sulfonamide group. This compound is of significant interest due to its potential pharmacological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[2-Methyl-6-(pyrrolidin-1-YL)pyrimidin-4-YL]amino}phenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide typically involves multiple steps, including the formation of the pyrimidine and pyrrolidine rings, followed by their coupling with the benzodioxine sulfonamide group. One common method involves the reaction of N-(4,4-diethoxybutyl)pyrimidin-2-amine with heteroaromatic C-nucleophiles in the presence of trifluoroacetic acid . The structures of the obtained products are confirmed by IR spectroscopy, 1H and 13C NMR spectroscopy, and X-ray structural analysis .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of cost-effective starting materials and catalysts.

Chemical Reactions Analysis

Types of Reactions

N-(4-{[2-Methyl-6-(pyrrolidin-1-YL)pyrimidin-4-YL]amino}phenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N-(4-{[2-Methyl-6-(pyrrolidin-1-YL)pyrimidin-4-YL]amino}phenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(4-{[2-Methyl-6-(pyrrolidin-1-YL)pyrimidin-4-YL]amino}phenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide involves its interaction with specific molecular targets and pathways. The compound can act as an antagonist of the vanilloid receptor 1 and modulate the insulin-like growth factor 1 receptor . It can also inhibit various enzymes, such as phosphodiesterase type 5 and isocitrate dehydrogenase 1 .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-{[2-Methyl-6-(pyrrolidin-1-YL)pyrimidin-4-YL]amino}phenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is unique due to its combination of a pyrimidine ring, a pyrrolidine ring, and a benzodioxine sulfonamide group

Properties

Molecular Formula

C23H25N5O4S

Molecular Weight

467.5 g/mol

IUPAC Name

N-[4-[(2-methyl-6-pyrrolidin-1-ylpyrimidin-4-yl)amino]phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

InChI

InChI=1S/C23H25N5O4S/c1-16-24-22(15-23(25-16)28-10-2-3-11-28)26-17-4-6-18(7-5-17)27-33(29,30)19-8-9-20-21(14-19)32-13-12-31-20/h4-9,14-15,27H,2-3,10-13H2,1H3,(H,24,25,26)

InChI Key

FXAKAMFGDPDWJO-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC(=N1)N2CCCC2)NC3=CC=C(C=C3)NS(=O)(=O)C4=CC5=C(C=C4)OCCO5

Origin of Product

United States

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